[(Azetidin-3-yl)methyl](methyl)(2-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Azetidin-3-yl)methyl(2-phenylethyl)amine is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar structures like aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Azetidin-3-yl)methyl(2-phenylethyl)amine typically involves the formation of the azetidine ring followed by functionalization. One common method starts with (N-Boc)azetidin-3-one, which undergoes a Horner–Wadsworth–Emmons reaction catalyzed by DBU to form (N-Boc-azetidin-3-ylidene)acetate. This intermediate can then be subjected to aza-Michael addition with various NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production of azetidine derivatives often involves scalable synthetic routes that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The aza-Michael addition and Horner–Wadsworth–Emmons reaction are commonly employed due to their reliability and efficiency .
Chemical Reactions Analysis
Types of Reactions
(Azetidin-3-yl)methyl(2-phenylethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary or tertiary amines .
Scientific Research Applications
(Azetidin-3-yl)methyl(2-phenylethyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Azetidin-3-yl)methyl(2-phenylethyl)amine involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Uniqueness
(Azetidin-3-yl)methyl(2-phenylethyl)amine is unique due to its specific functional groups and the presence of the azetidine ring, which imparts distinct reactivity and stability.
Properties
IUPAC Name |
N-(azetidin-3-ylmethyl)-N-methyl-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(11-13-9-14-10-13)8-7-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWNPTFQECOGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.